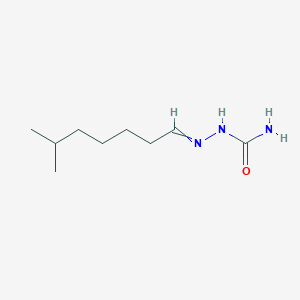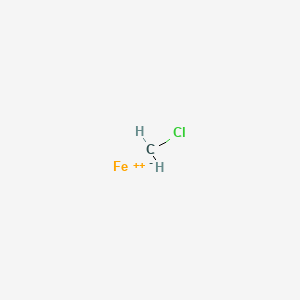
Chloromethane;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloromethane;iron(2+), also known as methyl chloride iron(2+), is a compound that combines chloromethane (CH₃Cl) with iron in its +2 oxidation state. Chloromethane is a colorless, flammable gas with a faint, sweet odor. It is primarily produced industrially and has various applications in the chemical industry .
准备方法
Synthetic Routes and Reaction Conditions
Chloromethane can be synthesized through the radical chlorination of methane. This process involves the substitution of a hydrogen atom in methane with a chlorine atom, resulting in the formation of chloromethane. The reaction proceeds through a radical chain mechanism, which includes initiation, propagation, and termination steps .
Industrial Production Methods
Industrially, chloromethane is produced by the hydrochlorination of methanol. This process involves the reaction of methanol with hydrogen chloride in the presence of a catalyst, typically copper, to produce chloromethane and water . Another method involves the photo-chlorination of methane, where methane and chlorine are introduced into a reactor and subjected to UV irradiation .
化学反应分析
Types of Reactions
Chloromethane undergoes various chemical reactions, including:
Substitution Reactions: Chloromethane can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, cyanide ions, or ammonia.
Oxidation and Reduction: Chloromethane can be oxidized to form formaldehyde and further to formic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and ammonia are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize chloromethane.
Major Products Formed
Substitution Reactions: Products include methanol, acetonitrile, and methylamine.
Oxidation: Products include formaldehyde and formic acid.
科学研究应用
Chloromethane;iron(2+) has several applications in scientific research:
作用机制
The mechanism of action of chloromethane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom in chloromethane is replaced by a nucleophile, resulting in the formation of new compounds. The reaction proceeds through a radical chain mechanism, which includes initiation, propagation, and termination steps .
相似化合物的比较
Chloromethane is unique among aliphatic chlorine compounds due to its thermal stability and resistance to decomposition until temperatures exceed 400°C . Similar compounds include:
Dichloromethane (CH₂Cl₂): Used as a solvent and in the production of pharmaceuticals.
Chloroform (CHCl₃): Used as a solvent and in the production of refrigerants.
Carbon Tetrachloride (CCl₄): Used in the production of refrigerants and as a solvent.
Chloromethane’s high self-ignition temperature and stability make it distinct from these related compounds .
属性
CAS 编号 |
90143-31-0 |
|---|---|
分子式 |
CH2ClFe+ |
分子量 |
105.32 g/mol |
IUPAC 名称 |
chloromethane;iron(2+) |
InChI |
InChI=1S/CH2Cl.Fe/c1-2;/h1H2;/q-1;+2 |
InChI 键 |
LJUAKSBHROXQKO-UHFFFAOYSA-N |
规范 SMILES |
[CH2-]Cl.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-](/img/structure/B14364474.png)
![Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl-](/img/structure/B14364481.png)
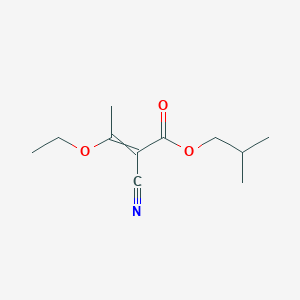
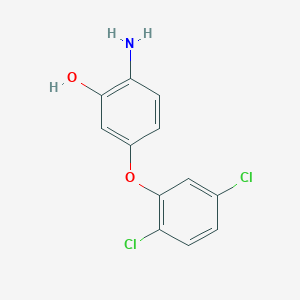
![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)
![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)
![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)
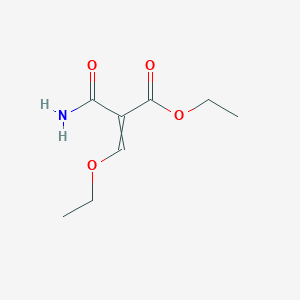
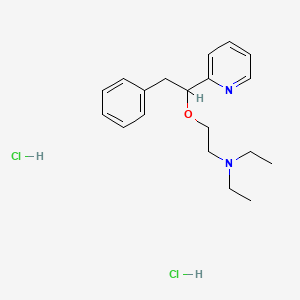
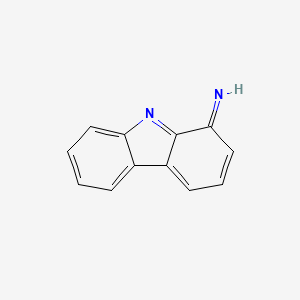
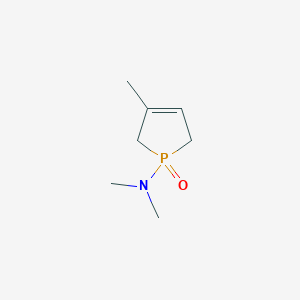
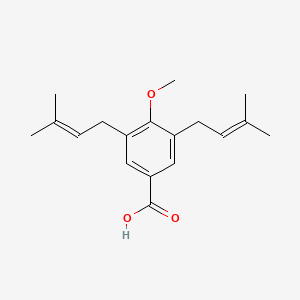
![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)
